molecular formula C19H16N4O2S B2737214 N-(4-methylbenzyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1185071-39-9

N-(4-methylbenzyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No. B2737214
CAS RN: 1185071-39-9
M. Wt: 364.42
InChI Key: BQFPTNNEQCXTGS-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C19H16N4O2S and its molecular weight is 364.42. The purity is usually 95%.
BenchChem offers high-quality N-(4-methylbenzyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methylbenzyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor and Antifolate Activities

A series of studies have been conducted on the synthesis and biological activities of analogs of this compound, revealing their significant anticancer activities both in vitro and in vivo. For instance, Gangjee et al. (2009) designed and synthesized analogs as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are key enzymes in the folate pathway, showing potent antitumor activities. These compounds demonstrated excellent dual inhibition of human TS and DHFR, indicating their potential as effective antitumor agents (Gangjee et al., 2009).

Antimicrobial Activity

Novel thienopyrimidine linked rhodanine derivatives synthesized by Kerru et al. (2019) exhibited significant antibacterial potency against various bacterial strains, demonstrating the potential of these compounds in antimicrobial applications. Their research highlighted the synthesis of new series of N-(substituted phenyl)-2-(4-oxo-5-(4-(thieno[2,3-d]-pyrimidin-4-yloxy)benzylidene)-2-thioxothiazolidin-3-yl)acetamide derivatives and their efficacious in vitro antimicrobial activity (Kerru et al., 2019).

Structural and Crystallographic Studies

Structural and crystallographic analyses of similar compounds have been conducted to understand their molecular conformation and interactions. Subasri et al. (2016) explored the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate and related compounds, providing insight into the folded conformation and intramolecular hydrogen bonding that stabilizes their structures (Subasri et al., 2016).

Synthetic Methodologies

El Azab and Elkanzi (2014) reported on the synthesis and characterization of new compounds derived from thieno[d]pyrimidines, demonstrating the versatility of these compounds in chemical synthesis and the potential for generating a wide variety of derivatives with potential biological activities (El Azab & Elkanzi, 2014).

properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c1-12-4-6-13(7-5-12)9-21-15(24)10-23-11-22-16-14-3-2-8-20-18(14)26-17(16)19(23)25/h2-8,11H,9-10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFPTNNEQCXTGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)SC4=C3C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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